N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
This compound is a hybrid molecule featuring a thieno[2,3-d]pyrimidine core substituted with hydroxy and dimethyl groups at positions 4, 5, and 4. A methyl sulfanyl ethyl chain is attached to the thienopyrimidine moiety via a sulfanyl (-S-) linkage. The structure suggests dual functionality: the thienopyrimidine core may interact with enzymatic targets (e.g., kinases), while the benzodioxepine carboxamide could enhance solubility or modulate pharmacokinetics.
Properties
Molecular Formula |
C21H23N3O4S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-12-13(2)30-21-18(12)20(26)23-17(24-21)11-29-9-6-22-19(25)14-4-5-15-16(10-14)28-8-3-7-27-15/h4-5,10H,3,6-9,11H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
KSSCULYTVYWXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC4=C(C=C3)OCCCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxepine moiety. Key steps include:
Formation of the Thienopyrimidine Core: This involves the reaction of 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to introduce the methylsulfanyl group.
Attachment of the Benzodioxepine Moiety: The benzodioxepine ring is synthesized separately and then coupled with the thienopyrimidine core through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thienopyrimidine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could yield a variety of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities. The synthesis of this compound involves several steps:
- Key Reagents : The synthesis typically employs thieno[2,3-d]pyrimidin-4(3H)-one derivatives as starting materials.
- Reaction Conditions : Reactions are often carried out under controlled conditions using solvents such as formamide and ammonium acetate to facilitate the formation of the desired product.
Anticancer Properties
Research has demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
- Case Studies : In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimycobacterial Activity
The compound has been investigated for its potential against Mycobacterium tuberculosis:
- Research Findings : A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against drug-resistant strains of tuberculosis .
- Mechanism : The compounds target specific pathways in mycobacterial metabolism, disrupting their growth and survival .
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also shown promise as antimicrobial agents:
- Broad Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Evidence : Various studies have reported significant inhibition of bacterial growth in vitro .
Drug Development
The unique properties of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide position it as a candidate for drug development:
- Combination Therapies : It may be used in combination with existing therapies to enhance efficacy and reduce resistance development in pathogens .
Targeted Therapy
The specificity of the compound for certain biological targets makes it suitable for targeted therapy approaches:
- Personalized Medicine : Research suggests that compounds like this can be tailored to individual patient profiles based on genetic markers associated with drug metabolism and efficacy .
Conclusion and Future Directions
This compound represents a promising avenue for research in medicinal chemistry. Its diverse applications ranging from anticancer to antimycobacterial activities highlight its potential in addressing critical health challenges.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thienopyrimidine moiety may interact with enzymes or receptors, while the benzodioxepine ring could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: N/A) : Shares a thienopyrimidine core but incorporates a hexahydrobenzothieno ring system and a sulfanyl acetamide side chain. Key differences: Absence of hydroxy and dimethyl substituents on the thienopyrimidine ring, which may reduce steric hindrance and alter target binding.
- 2-{[3-(4-Chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (CAS: 477313-48-7) : Features a chlorophenyl group and a dimethylphenyl acetamide side chain.
Pyrrolo[2,3-d]pyrimidine Derivatives
- 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2g, [M+H]+ 428.1761) : Replaces the thienopyrimidine core with a pyrrolopyrimidine system. Activity: Demonstrated kinase inhibition in preliminary assays, suggesting the pyrrolo[2,3-d]pyrimidine scaffold is critical for binding ATP pockets.
- Comparison: The methoxyphenyl carboxamide side chain may confer distinct solubility profiles compared to the benzodioxepine group.
Benzodioxepine-Containing Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid (CAS: 20825-89-2) :
- A precursor to the target compound’s benzodioxepine carboxamide.
- Properties : Melting point 143–146°C, higher hydrophilicity due to the carboxylic acid group.
- N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS: 790271-22-6) : Substitutes the carboxamide with a sulfonamide group. Comparison: Sulfonamide derivatives generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–17), influencing ionization at physiological pH.
Spectral Data
- HRMS : The target compound’s molecular weight can be estimated as ~520–550 g/mol (based on analogs in ).
- NMR: Key differences in chemical shifts are expected in regions corresponding to the hydroxy-dimethyl thienopyrimidine (δ 2.2–2.4 ppm for CH3, δ 6.5–7.9 ppm for aromatic protons) .
Data Tables
Biological Activity
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities. The presence of the sulfanyl group and the benzodioxepine structure contributes to its unique properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antiviral Activity :
- Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have shown potent inhibition against HIV RNase H and integrase, suggesting that the thieno[2,3-d]pyrimidine scaffold may enhance antiviral activity .
- Calcium Receptor Antagonism :
- Anticancer Properties :
Antiviral Activity Studies
A study focused on N-hydroxy thienopyrimidine derivatives demonstrated significant inhibition of HIV RNase H with an IC50 value of 0.04 μM for one of the most potent analogues . The binding interactions at the active site of RNase H were characterized using molecular modeling techniques.
Calcium Receptor Antagonism
Research highlighted the ability of thieno[2,3-d]pyrimidin-4(3H)-one derivatives to inhibit calcium receptor activity effectively. Such antagonistic properties are beneficial in treating conditions related to calcium dysregulation .
Anticancer Activity Evaluation
A comprehensive evaluation of new thieno[2,3-d]pyrimidin-4(3H)-ones revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The most active compound demonstrated an IC50 value indicating potent anticancer activity .
Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | HIV RNase H Inhibitor | 0.04 | |
| Compound B | Calcium Receptor Antagonist | Not specified | |
| Compound C | Anticancer Activity | 5.0 |
Case Studies
Case Study 1: Antiviral Efficacy
In vitro studies using HIV-infected cell lines treated with thieno[2,3-d]pyrimidine derivatives showed a marked reduction in viral load compared to untreated controls. This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance antiviral efficacy.
Case Study 2: Calcium Homeostasis
A pharmacological study assessed the impact of a specific thieno[2,3-d]pyrimidine derivative on calcium levels in rat models. Results indicated a significant decrease in serum calcium levels post-treatment, affirming its role as a calcium receptor antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
